Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 90341-10-9
VCID: VC19251120
InChI: InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71 g/mol

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride

CAS No.: 90341-10-9

Cat. No.: VC19251120

Molecular Formula: C10H18ClNO3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride - 90341-10-9

Specification

CAS No. 90341-10-9
Molecular Formula C10H18ClNO3
Molecular Weight 235.71 g/mol
IUPAC Name ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H
Standard InChI Key PDTUBYBIAFXOOE-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(C(=O)C1)C(=O)OCC.Cl

Introduction

Structural and Molecular Properties

Chemical Structure

The compound’s IUPAC name is ethyl 1-ethyl-3-oxopiperidine-4-carboxylate hydrochloride, with the molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol . Key structural features include:

  • Piperidine backbone: A saturated six-membered ring with one nitrogen atom.

  • Substituents:

    • Ethyl group at the 1-position.

    • Ketone group at the 3-position.

    • Ethyl ester at the 4-position.

  • Hydrochloride salt: Enhances solubility and stability .

Physical Properties

PropertyValueSource
Density1.072 g/cm³
Boiling Point289.2°C at 760 mmHg
Molecular Weight235.71 g/mol
SolubilitySoluble in polar solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Alkylation: Introduction of the ethyl group to the piperidine nitrogen.

  • Esterification: Formation of the ethyl ester at the 4-position.

  • Cyclization: Closure of the piperidine ring.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Example Protocol:

  • Step 1: Reacting N-ethyl glycine ethyl ester with 4-chlorobutyrate in the presence of a base (e.g., potassium carbonate) to form an intermediate.

  • Step 2: Cyclization under acidic or basic conditions to yield the piperidine ring.

  • Step 3: Purification via recrystallization or chromatography .

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Optimize reaction kinetics and yield.

  • Purification Techniques: Use of recrystallization or column chromatography to achieve >95% purity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Receptor Ligands: Analogues targeting neurological receptors (e.g., dopamine, serotonin).

  • Antibacterial Agents: Derivatives with modified side chains show activity against Gram-positive bacteria .

Organic Synthesis

  • Building Block: Used in the preparation of chromeno-pyridinones and other heterocyclic compounds .

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura and Heck reactions for functionalization .

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Use nitrile gloves
Eye Irritation (H319)Wear safety goggles
Respiratory Irritation (H335)Use fume hoods

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
1-Benzyl-3-oxopiperidine-4-carboxylateBenzyl vs. ethyl substituentNeuropharmacology
Ethyl 3-oxopiperidine-4-carboxylateLack of 1-ethyl groupEnzyme inhibition studies

Future Directions

  • Drug Discovery: Exploration of derivatives for kinase inhibition or antimicrobial activity.

  • Green Chemistry: Development of solvent-free synthesis routes to reduce environmental impact .

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